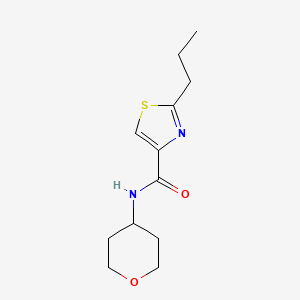
3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as HMBH, is a synthetic compound with potential application in scientific research. It is a hydrazone derivative of indole-2-carboxylic acid and benzohydrazide, and its molecular formula is C20H17N3O3. HMBH has been studied for its potential pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and proliferation. 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, including topoisomerase II and DNA polymerase. It has also been shown to induce the expression of various tumor suppressor genes, including p53 and p21.
Biochemical and Physiological Effects:
3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for use in laboratory experiments, including its synthetic accessibility, low cost, and potential therapeutic benefits. However, its limitations include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the study of 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, including its further characterization as a potential anticancer agent, its optimization for improved pharmacokinetics and bioavailability, and its potential application in other disease areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its potential interactions with other cellular pathways and molecules.
Méthodes De Synthèse
3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized using a multistep process involving the reaction of indole-2-carboxylic acid with benzohydrazide. The reaction involves the formation of a hydrazone bond between the carbonyl group of the benzohydrazide and the imine group of the indole-2-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-hydroxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
3-hydroxy-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-4-2-7-12-13(9)17-16(22)14(12)18-19-15(21)10-5-3-6-11(20)8-10/h2-8,17,20,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUOWWWYRXBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)

![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)
![(3R*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5665155.png)
![2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol](/img/structure/B5665172.png)
![N-[(cyclohexylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B5665185.png)
![2-[(4-{[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5665189.png)

![N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)
![2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B5665229.png)
![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)
![4-[1-(2,3-difluoro-6-methoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5665239.png)
![N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide](/img/structure/B5665246.png)